

Application Notes and Protocols for Cell Culture Treatment with PU139

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PU139

Cat. No.: B15583690

[Get Quote](#)

These guidelines are intended for researchers, scientists, and drug development professionals utilizing **PU139** in cell culture experiments.

Introduction

PU139 is a potent, pan-histone acetyltransferase (HAT) inhibitor. It effectively blocks the activity of several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.^{[1][2]} By inhibiting these enzymes, **PU139** leads to a state of histone hypoacetylation, which in turn alters chromatin structure and gene expression. This activity makes **PU139** a valuable tool for studying the role of histone acetylation in various cellular processes and a potential therapeutic agent, particularly in oncology. Studies have shown that **PU139** can inhibit the growth of various cancer cell lines and induce caspase-independent cell death.^{[1][2]}

Data Presentation

PU139 Inhibitory Activity

Target Enzyme	IC50 (μM)
Gcn5	8.39
PCAF	9.74
CBP	2.49
p300	5.35

Table 1: In vitro inhibitory concentrations (IC50) of **PU139** against various histone acetyltransferases.[1][2]

PU139 Anti-proliferative Activity

Cell Line	Cancer Type	GI50 (μM)
A431	Epidermoid Carcinoma	<60
A549	Alveolar Basal Epithelial Adenocarcinoma	<60
A2780	Ovarian Carcinoma	<60
HepG2	Hepatocellular Carcinoma	<60
SW480	Colon Adenocarcinoma	<60
U-87 MG	Glioblastoma-Astrocytoma	<60
HCT116	Colon Carcinoma	<60
SK-N-SH	Neuroblastoma	<60
MCF7	Breast Carcinoma	<60

Table 2: In vitro growth inhibitory concentrations (GI50) of **PU139** in various human cancer cell lines.[1]

Experimental Protocols

Preparation of PU139 Stock Solution

Materials:

- **PU139** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Protocol:

- Prepare a stock solution of **PU139** in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.46 mg of **PU139** (Molecular Weight: 246.28 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.^[1]

Cell Viability Assay (MTS Assay)

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- **PU139** stock solution
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **PU139** in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).
- Remove the medium from the wells and add 100 µL of the diluted **PU139** solutions. Include wells with vehicle control (DMSO at the same concentration as the highest **PU139** treatment) and untreated cells.

- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Add 20 μ L of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the GI50 value.

Western Blot for Histone Acetylation

Materials:

- Cells of interest
- 6-well cell culture plates
- **PU139** stock solution
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels (e.g., 15%)
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
- HRP-conjugated secondary antibody
- ECL detection reagent

Protocol:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with the desired concentrations of **PU139** (e.g., 25 μ M) and a vehicle control for a specified time (e.g., 3-24 hours).
- After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Prepare protein samples by mixing 20-30 μ g of protein with Laemmli sample buffer and boiling for 5 minutes.
- Load samples onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent.

Cell Death Analysis by Flow Cytometry (Propidium Iodide Staining)

Materials:

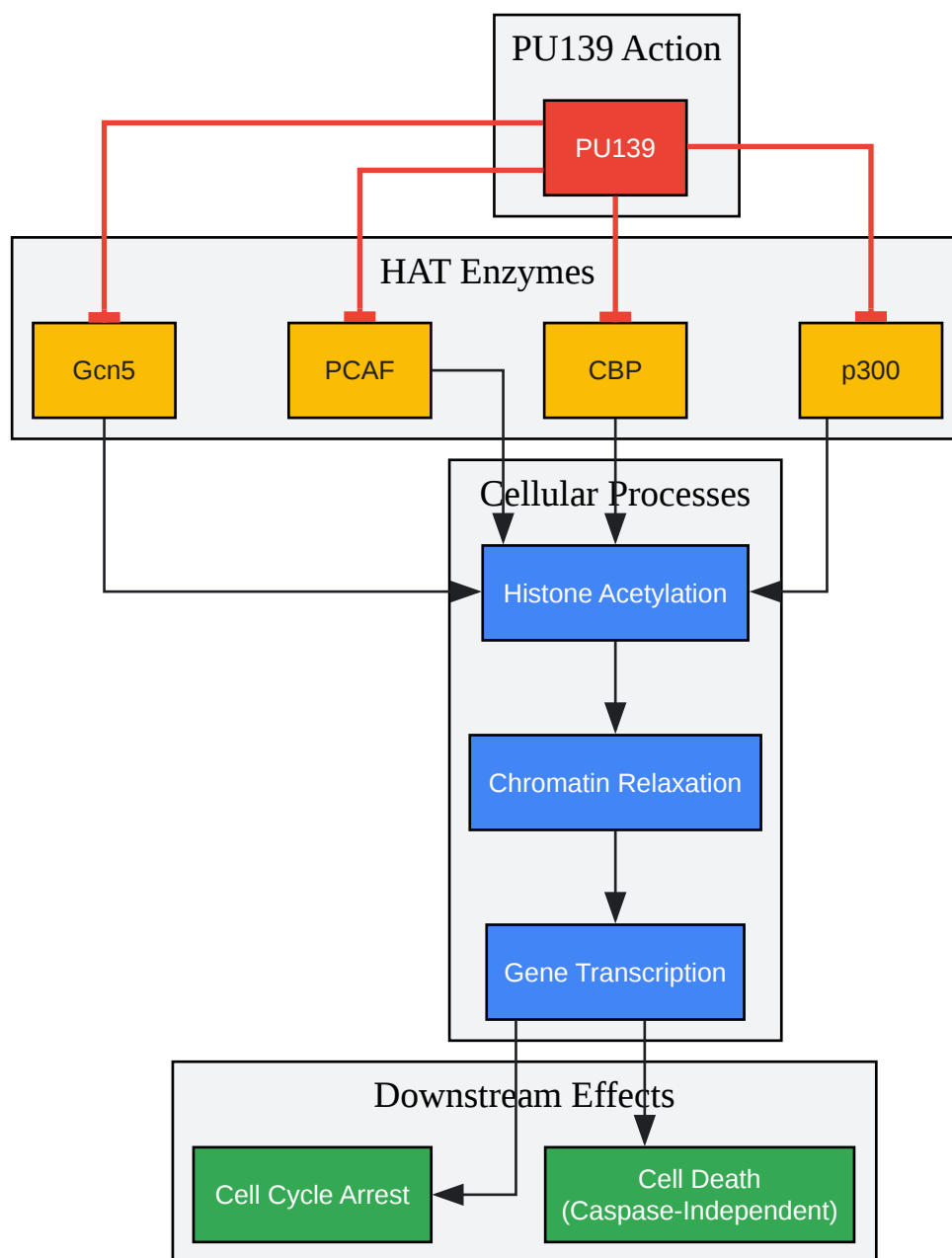
- Cells of interest
- 6-well cell culture plates
- **PU139** stock solution

- PBS
- Propidium Iodide (PI) staining solution (containing Triton X-100 and RNase A)
- Flow cytometer

Protocol:

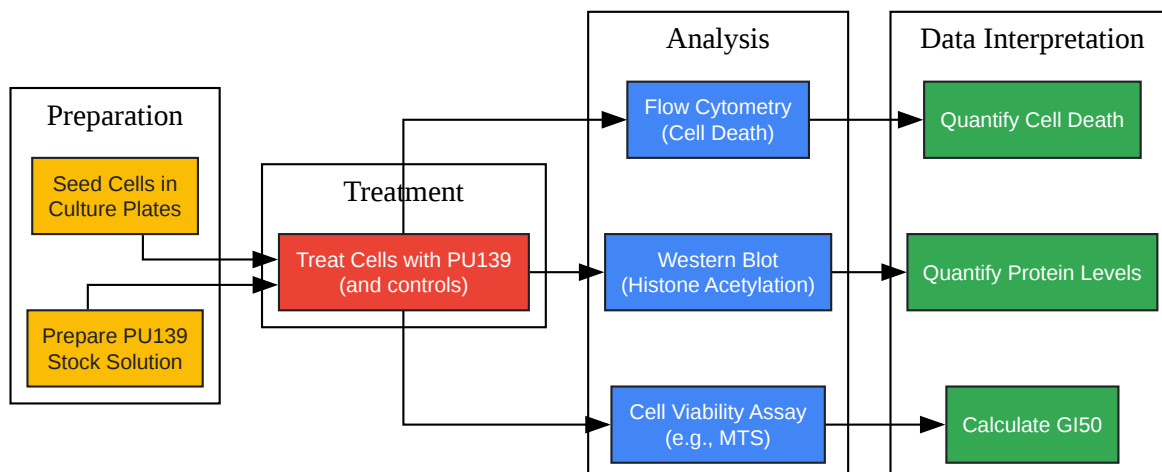
- Seed cells in 6-well plates and treat with **PU139** as described for the western blot protocol.
- Harvest both adherent and floating cells and collect them by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Fix the cells in 70% ethanol and store them at -20°C overnight.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
- Analyze the samples using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the population of dead cells.^{[3][4]}

Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **PU139** as a pan-HAT inhibitor.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for **PU139** cell culture treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note | PLOS One [journals.plos.org]
- 4. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Culture Treatment with PU139]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583690#cell-culture-treatment-with-pu139-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com